1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one
Description
1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a complex organic compound featuring a furan ring, a triazole ring, and a sulfanyl group
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)14(21)11-24-16-19-18-15(13-7-5-9-23-13)20(16)10-12-6-4-8-22-12/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDPUUCGZANMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one typically involves multiple steps. One common route includes the condensation of 5-hydroxymethylfurfural with 3,3-dimethyl-2-butanone, followed by further reactions to introduce the triazole and sulfanyl groups . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: The triazole ring can be reduced to form different triazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The triazole ring can interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other furan and triazole derivatives, such as 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]-triazole-3-thiol . What sets 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a triazole ring that is known for enhancing biological activity through various mechanisms. The presence of furan groups contributes to its lipophilicity and potential interaction with biological targets.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to our target compound have demonstrated potent activity against various fungal strains. A study indicated that certain 1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.0156 |
| Triazole Derivative B | Aspergillus niger | 0.0312 |
Antibacterial Activity
The antibacterial potential of triazoles has also been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives of the triazole scaffold exhibited MIC values significantly lower than those of conventional antibiotics.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 0.125 |
| Triazole Derivative D | Escherichia coli | 0.5 |
In particular, one study highlighted that a related triazole compound had an MIC of 0.68 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating a strong potential for treating resistant infections .
Anticancer Activity
Emerging evidence suggests that triazole derivatives may possess anticancer properties. A recent investigation into the cytotoxic effects of various triazoles found that some compounds induced apoptosis in cancer cell lines at low concentrations. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Studies
- Case Study on Antifungal Efficacy : A study conducted by Tang et al. evaluated several triazole derivatives against a panel of fungal pathogens and found that one derivative exhibited a broad spectrum of activity with MIC values ranging from 0.00097 to 0.0156 μg/mL against multiple species including Candida parapsilosis and Cryptococcus neoformans .
- Case Study on Antibacterial Resistance : Another research project assessed the antibacterial activity of triazole derivatives against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives were effective at concentrations lower than traditional antibiotics, suggesting their potential use in overcoming resistance issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
